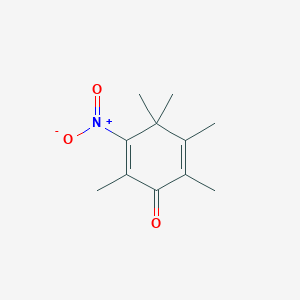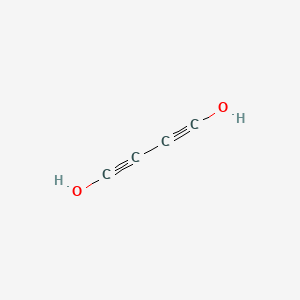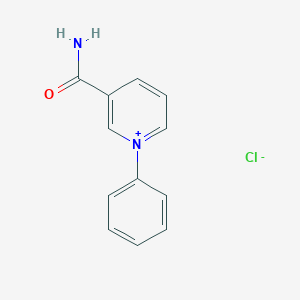
3-Carbamoyl-1-phenylpyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-3-aminocarbonylpyridinium chloride is a pyridinium salt, a class of compounds known for their diverse applications in various fields such as chemistry, biology, and medicine. Pyridinium salts are characterized by the presence of a positively charged nitrogen atom within a pyridine ring, which is often paired with a chloride anion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-aminocarbonylpyridinium chloride typically involves the reaction of pyridine derivatives with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Pyridine} + \text{Phenyl Isocyanate} \rightarrow \text{1-phenyl-3-aminocarbonylpyridinium chloride} ]
Industrial Production Methods
Industrial production of pyridinium salts, including 1-phenyl-3-aminocarbonylpyridinium chloride, often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include the use of continuous flow reactors and high-throughput screening to identify the best reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3-aminocarbonylpyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridinium salts
Scientific Research Applications
1-phenyl-3-aminocarbonylpyridinium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-phenyl-3-aminocarbonylpyridinium chloride involves its interaction with specific molecular targets. The positively charged pyridinium ring can interact with negatively charged biological molecules, leading to various biological effects. The compound can inhibit certain enzymes and disrupt cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- Pyridinium chloride
- Phenylpyridinium chloride
- Aminocarbonylpyridinium chloride
Comparison
Compared to other pyridinium salts, it exhibits distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
54027-60-0 |
|---|---|
Molecular Formula |
C12H11ClN2O |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
1-phenylpyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C12H10N2O.ClH/c13-12(15)10-5-4-8-14(9-10)11-6-2-1-3-7-11;/h1-9H,(H-,13,15);1H |
InChI Key |
JYPNAQSZDLVXES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=CC=CC(=C2)C(=O)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


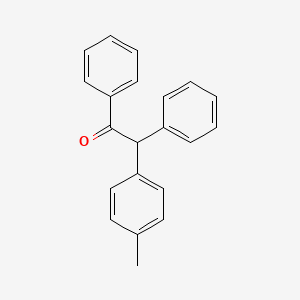
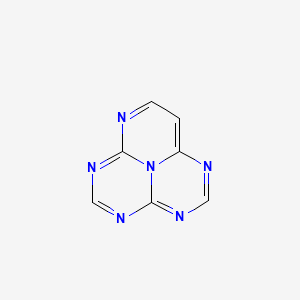
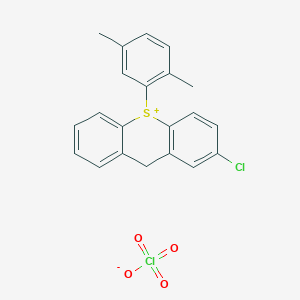
![Trichloro[2-(2-ethenylphenyl)ethyl]silane](/img/structure/B14647953.png)

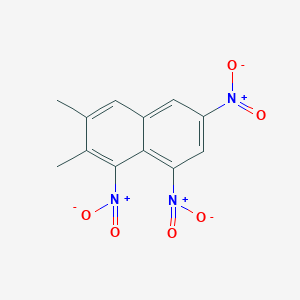
![4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B14647986.png)
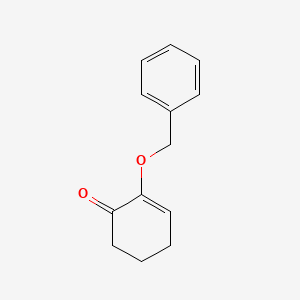
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14647990.png)

![4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B14648004.png)

